molecular formula C24H32O3 B601944 5'-Hydroxy Drospirenone CAS No. 863329-71-9

5'-Hydroxy Drospirenone

货号: B601944
CAS 编号: 863329-71-9
分子量: 368.52
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (1aR,5aR,7aS,8S,8aS,9aS,9bS,9dR)-5’-Hydroxy-5a,7a-dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2’-oxolan]-3(4H)-one is a complex organic molecule characterized by its intricate structure. This compound belongs to the class of spiro compounds, which are known for their unique three-dimensional arrangements. The presence of multiple chiral centers and fused ring systems makes it a subject of interest in various fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including cyclization, oxidation, and reduction reactions. The starting materials are often simple organic molecules that undergo a series of transformations to form the complex spiro structure. Key steps may include:

    Cyclopropanation: Formation of the cyclopropane rings.

    Oxidation: Introduction of the hydroxyl group.

    Reduction: Formation of the spiro center.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.

化学反应分析

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

科学研究应用

Pharmacological Properties

1. Anti-Androgenic Activity
5'-Hydroxy Drospirenone exhibits significant anti-androgenic properties, making it effective in conditions characterized by excessive androgen levels. Research indicates that it can inhibit the action of dihydrotestosterone (DHT) by blocking androgen receptors and reducing androgen synthesis in ovarian tissues. This mechanism is particularly beneficial for treating conditions like acne and hirsutism, as it helps mitigate the effects of androgens on sebaceous glands and hair follicles .

2. Contraceptive Efficacy
As part of oral contraceptive formulations, this compound contributes to effective pregnancy prevention. Studies have demonstrated that drospirenone-only contraceptive pills have a Pearl Index comparable to combination oral contraceptives, indicating high efficacy in preventing pregnancy while maintaining a favorable safety profile . The compound's unique pharmacokinetics allows for consistent hormone levels, minimizing unscheduled bleeding and enhancing cycle control.

Safety Profile

1. Venous Thromboembolism Risk
The safety profile of this compound has been a subject of extensive research, particularly concerning the risk of venous thromboembolism (VTE). Multinational studies have shown that the risk associated with drospirenone-containing oral contraceptives is comparable to that of other progestin formulations. For instance, a large cohort study found no significant difference in VTE incidence between users of drospirenone and those using levonorgestrel .

2. Electrolyte Balance
Another significant aspect of this compound's safety profile is its influence on electrolyte balance. As a derivative of spironolactone, it possesses anti-mineralocorticoid activity, which can lead to increased sodium and water excretion. This property is particularly useful in managing conditions such as premenstrual dysphoric disorder (PMDD) and other hormonal imbalances .

Therapeutic Applications

1. Treatment of Acne and PMDD
this compound is utilized in formulations aimed at treating moderate acne vulgaris and symptoms associated with PMDD. Its anti-androgenic effects help reduce sebum production and alleviate the psychological symptoms linked to hormonal fluctuations .

2. Menopausal Symptom Management
In conjunction with estrogen, this compound is indicated for managing menopausal symptoms such as vasomotor symptoms and vulvovaginal atrophy. This combination therapy not only improves quality of life but also aids in osteoporosis prevention for postmenopausal women who are not candidates for other treatments .

Case Studies

Study Population Intervention Findings
Multicenter Study on DRSP-only Pill713 women aged 18-45Daily 4 mg DRSP for 24 daysPearl Index: 0.51; Decreased bleeding rates from 72.7% to 32.1% over cycles
VTE Risk AssessmentNew users of OCsComparison of DRSP vs LevonorgestrelNo significant difference in VTE risk; rates were 9.1 per 10,000 woman-years for DRSP users
PMDD Treatment StudyWomen with PMDDDRSP combined with estrogenSignificant improvement in PMDD symptoms; favorable safety profile noted

作用机制

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The pathways involved can vary depending on the specific application, but common mechanisms include:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.

    Receptor Modulation: Interacting with cell surface receptors to alter cellular signaling pathways.

相似化合物的比较

Similar Compounds

  • Spiro[cyclopropane-1,2’-oxirane]
  • Spiro[cyclopropane-1,2’-pyrrolidine]
  • Spiro[cyclopropane-1,2’-piperidine]

Uniqueness

The uniqueness of (1aR,5aR,7aS,8S,8aS,9aS,9bS,9dR)-5’-Hydroxy-5a,7a-dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2’-oxolan]-3(4H)-one lies in its complex structure and the presence of multiple chiral centers. This complexity can lead to unique chemical and biological properties, making it a valuable compound for research and development.

生物活性

5'-Hydroxy Drospirenone (5'-OH DRSP) is a metabolite of Drospirenone (DRSP), a synthetic progestin used primarily in hormonal contraceptives. Understanding the biological activity of 5'-OH DRSP is crucial for evaluating its pharmacological effects, therapeutic applications, and safety profile. This article synthesizes findings from various studies, detailing the compound's mechanisms of action, pharmacokinetics, and clinical implications.

5'-OH DRSP exhibits significant biological activity through several key mechanisms:

  • Progestogenic Activity : 5'-OH DRSP binds to the progesterone receptor (PR), exerting progestogenic effects that are essential for regulating menstrual cycles and maintaining pregnancy. Its affinity for PR is comparable to that of natural progesterone .
  • Anti-Mineralocorticoid Effects : Similar to its parent compound, 5'-OH DRSP acts as an aldosterone antagonist at the mineralocorticoid receptor (MR). It helps regulate sodium and water retention, thus influencing blood pressure and fluid balance. Studies have shown that its anti-mineralocorticoid activity is comparable to that of spironolactone .
  • Anti-Androgenic Properties : 5'-OH DRSP demonstrates anti-androgenic effects by inhibiting the androgen receptor (AR) and blocking the conversion of testosterone to dihydrotestosterone (DHT). This action is beneficial in treating conditions such as acne and hirsutism by reducing androgenic activity in target tissues .

Pharmacokinetics

The pharmacokinetic profile of 5'-OH DRSP has been characterized in several studies:

  • Absorption : Following oral administration, 5'-OH DRSP reaches peak plasma concentrations within 1-2 hours. The absolute bioavailability ranges from 76% to 85%, influenced by first-pass metabolism .
  • Distribution : The volume of distribution is approximately 4 L/kg, indicating extensive tissue distribution. It is highly protein-bound (95%-97%), primarily to serum albumin, with minimal binding to sex hormone-binding globulin (SHBG) .
  • Metabolism : 5'-OH DRSP undergoes hepatic metabolism via cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of inactive metabolites. The primary metabolites include the acid form of drospirenone and 4,5-dihydro-drospirenone-3-sulfate .

Clinical Studies and Findings

Several clinical trials have assessed the efficacy and safety of formulations containing 5'-OH DRSP:

  • Contraceptive Efficacy : In a multicenter study involving healthy women aged 18-45, a drospirenone-only pill demonstrated a Pearl Index (PI) of 0.51 over multiple treatment cycles, indicating effective contraception with a favorable cycle control profile .
  • Safety Profile : The incidence of serious adverse events was low, with no reports of venous thromboembolism or significant hyperkalemia during clinical trials. Most participants rated their overall well-being as good or excellent while using the contraceptive .

Data Summary

ParameterValue/Description
Mechanism of Action Progestogenic, Anti-mineralocorticoid, Anti-androgenic
Bioavailability 76% - 85%
Volume of Distribution ~4 L/kg
Protein Binding 95% - 97% to serum albumin
Key Metabolites Acid form of drospirenone, 4,5-dihydro-drospirenone-3-sulfate

属性

IUPAC Name

(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-5'-hydroxy-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,2'-oxolane]-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18-21,26H,3-8,10-11H2,1-2H3/t13-,14+,15-,16+,18+,19?,20-,21+,22-,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHJDAVVZBEUJC-FLBZTRTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(O7)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@@]57CCC(O7)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857760
Record name (1aR,5aR,7aS,8S,8aS,9aS,9bS,9dR)-5'-Hydroxy-5a,7a-dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolan]-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863329-71-9
Record name (1aR,5aR,7aS,8S,8aS,9aS,9bS,9dR)-5'-Hydroxy-5a,7a-dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolan]-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-Hydroxy Drospirenone
Reactant of Route 2
5'-Hydroxy Drospirenone
Reactant of Route 3
5'-Hydroxy Drospirenone
Reactant of Route 4
5'-Hydroxy Drospirenone
Reactant of Route 5
5'-Hydroxy Drospirenone
Reactant of Route 6
5'-Hydroxy Drospirenone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。